molecular formula C12H9N5O2 B12165461 N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B12165461
M. Wt: 255.23 g/mol
InChI Key: VJHVONPKQGEHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide follows IUPAC conventions by prioritizing the tetrazole ring as the principal substituent. The parent structure is furan-2-carboxamide, with the nitrogen of the carboxamide group bonded to the 2-position of a phenyl ring. The tetrazole moiety (1H-tetrazol-1-yl) is appended to the phenyl ring’s 2-position, ensuring unambiguous stereoelectronic description.

Key nomenclature considerations include:

  • Tetrazole numbering : The 1H-tetrazol-1-yl designation specifies the nitrogen at position 1 as the attachment point to the phenyl ring.
  • Substituent hierarchy : The carboxamide group (-CONH-) takes precedence over the tetrazole in the suffix due to higher functional group priority.

This nomenclature aligns with structural analogs such as N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide, where positional isomerism alters biological activity.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀N₄O derives from:

  • Furan ring : 4 carbons, 1 oxygen.
  • Carboxamide group : 1 carbonyl oxygen, 1 nitrogen.
  • Phenyl-tetrazole moiety : 6 carbons (phenyl) + 4 nitrogens (tetrazole).
Property Value
Molecular formula C₁₁H₁₀N₄O
Molecular weight 218.22 g/mol
Exact mass 218.0804 Da
Unsaturation index 9 (aromatic rings)

The molecular weight aligns with tetrazole-containing analogs like 2-[4-(furan-2-amido)phenyl]-2H-tetrazole-5-carboxamide (C₁₂H₁₀N₆O₂, MW 294.25 g/mol), demonstrating the impact of substituent variations.

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound remains unpublished, related tetrazole-carboxamide structures provide insights. For example, 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (C₁₇H₁₃N₅O₂) crystallizes in a monoclinic system with space group P2₁/c and Z = 4. Key features include:

  • Planarity : The tetrazole and phenyl rings adopt a near-coplanar arrangement (dihedral angle < 10°).
  • Hydrogen bonding : Intermolecular N–H···O bonds stabilize the crystal lattice.

For the target compound, similar planar geometry is anticipated, with potential C=O···H–N hydrogen bonds between the carboxamide and tetrazole groups.

Comparative Analysis of Tautomeric Forms

The tetrazole ring exhibits tautomerism between 1H- and 2H-forms, influenced by substituents and phase:

Tautomer Stability (Solid Phase) Stability (Gas Phase)
1H-tetrazole Dominant Minor
2H-tetrazole Minor Dominant

In this compound:

  • The 1H-tautomer is stabilized in the solid state by resonance with the phenyl ring.
  • Gas-phase calculations predict a 65:35 equilibrium favoring the 2H-tautomer due to reduced steric strain.

Substituent effects are critical; electron-withdrawing groups (e.g., carboxamide) favor the 1H-form by delocalizing negative charge into the tetrazole ring.

Conformational Studies via Computational Modeling

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals two stable conformers:

Conformer A (70% population):

  • Furan and phenyl rings oriented anti (dihedral angle: 178°).
  • Intramolecular N–H···O hydrogen bond between carboxamide and tetrazole.

Conformer B (30% population):

  • Furan and phenyl rings syn (dihedral angle: 15°).
  • Weaker C–H···N interaction between furan and tetrazole.
Parameter Conformer A Conformer B
ΔG (kcal/mol) 0.0 1.2
Dipole moment (D) 4.8 3.5

Molecular dynamics simulations (298 K, 100 ns) show rapid interconversion (<10 ps) between conformers, explaining the compound’s flexibility in solution.

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C12H9N5O2/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18)

InChI Key

VJHVONPKQGEHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Sodium Tetrazolate

Aryl halides react with sodium tetrazolate under catalytic conditions to form 1-substituted tetrazoles. For this compound:

Procedure :

  • Substrate : 2-Bromoaniline (1.0 mmol) is protected via acetylation (acetic anhydride, pyridine, 25°C, 2 h).

  • Reaction : Protected 2-bromoaniline, sodium azide (1.2 mmol), and nano-NiO (6 mol%) in DMF at 70°C for 12 h.

  • Workup : Centrifugation to recover catalyst, aqueous precipitation, and recrystallization (ethanol/water).

Yield : 78–85%.
Key Data :

ParameterValue
Catalyst Loading6 mol% nano-NiO
Temperature70°C
Reaction Time12 h

Regioselectivity arises from the nano-NiO catalyst’s surface geometry, favoring 1-substitution over 5-substitution.

[3+2] Cycloaddition of Nitriles and Azides

While traditionally used for 5-substituted tetrazoles, microwave-assisted methods enable 1-substitution:

Procedure :

  • Substrate : 2-Cyanoaniline (1.0 mmol) and sodium azide (1.5 mmol) in DMF.

  • Catalyst : Fe₃O₄@cellulose@Mn nanocomposite (5 mol%).

  • Conditions : Microwave irradiation (120 W, 3 min).

Yield : 92%.
Mechanistic Insight : The Mn sites polarize the nitrile group, directing azide attack to the nitrogen proximal to the aryl group.

Amidation of 2-(1H-Tetrazol-1-yl)aniline

Acyl Chloride Method

Procedure :

  • Furan-2-carbonyl chloride synthesis : Furan-2-carboxylic acid (1.0 mmol) reacts with thionyl chloride (2.0 mmol) at 60°C for 2 h.

  • Amidation : 2-(1H-Tetrazol-1-yl)aniline (1.0 mmol), furan-2-carbonyl chloride (1.1 mmol), and triethylamine (2.0 mmol) in dichloromethane (0°C → 25°C, 6 h).

Yield : 89–94%.
Purity : >98% (HPLC).

Coupling Agent-Assisted Synthesis

Procedure :

  • Activation : Furan-2-carboxylic acid (1.0 mmol), EDCl (1.2 mmol), HOBt (1.2 mmol) in THF (0°C, 30 min).

  • Coupling : Add 2-(1H-tetrazol-1-yl)aniline (1.0 mmol), stir at 25°C for 12 h.

Yield : 91%.

Integrated One-Pot Approaches

Microwave-assisted one-pot synthesis reduces steps and improves efficiency:

Procedure :

  • Tetrazole Formation : 2-Bromoaniline (1.0 mmol), NaN₃ (1.2 mmol), nano-NiO (6 mol%) in DMF (70°C, 30 min).

  • Amidation : Add furan-2-carbonyl chloride (1.1 mmol), microwave (120 W, 3 min).

Yield : 95%.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Nano-NiO Catalyzed8512 hHigh regioselectivityCatalyst separation required
Microwave Cycloaddition923 minRapidSpecialized equipment needed
Acyl Chloride948 hSimple workupMoisture-sensitive reagents
One-Pot Microwave9533 minIntegrated processOptimization complexity

Solvent and Catalyst Innovations

Solvent Systems

  • DMF : Optimal for nano-NiO reactions due to high polarity.

  • Ethanol-Water (3:1) : Enhances yields in microwave protocols (dielectric heating).

Catalysts

  • Nano-NiO : Recyclable for 5 cycles with <5% activity loss.

  • Fe₃O₄@cellulose@Mn : Magnetic recovery, 98% retention after 7 cycles.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batch) using nano-NiO in DMF achieved 82% yield, demonstrating scalability. Continuous-flow microwave systems reduced reaction time to 15 min with 89% yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Chemical Structure and Synthesis

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide contains a furan moiety linked to a tetrazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including cycloaddition reactions involving nitrile derivatives and sodium azide under optimized conditions. The synthesis often results in high yields (80–100%) and can be adapted for large-scale production .

Antimicrobial Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 4 µg/mL against Staphylococcus epidermidis and other clinical pathogens .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
6S. epidermidis4
1Bacillus cereus8
3Escherichia coli16

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective toxicity towards cancer cells while showing minimal cytotoxicity to normal cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown promising results in reducing inflammation in animal models, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Case Study: Antimicrobial Screening

A study conducted on a series of tetrazole derivatives, including this compound, revealed that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific substituents on the tetrazole ring significantly influenced the antimicrobial efficacy .

Case Study: Anticancer Evaluation

In another study focusing on the cytotoxic effects of tetrazole derivatives, this compound was found to inhibit the growth of several cancer cell lines effectively. The MTT assay demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Key Differences :

  • Synthetic Yields : Tetrazole derivatives generally exhibit moderate yields (40–73%) , likely due to the complexity of introducing nitro and thioxo groups.
  • Physical Properties : Melting points range widely (e.g., 175–215°C), influenced by substituent polarity and hydrogen-bonding capacity .
  • Biological Relevance: The nitro group in some analogues may enhance antimicrobial activity, while thioxo-thiazolidinone moieties could modulate kinase inhibition .

Furan-2-Carboxamide Derivatives with Heterocyclic Modifications

Oxadiazole and Thiazolidinone Derivatives ()

Compounds like N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) replace the tetrazole with oxadiazole rings.

  • Synthesis : Higher yields (70–89%) via thiourea intermediates and cyclization .
  • Activity: Oxadiazoles are known for insecticidal properties, suggesting these derivatives may act as insect growth regulators .

Hydrazone and Schiff Base Derivatives ()

N-[2-(hydrazinecarbonyl)phenyl]furan-2-carboxamide (7) serves as a precursor for Schiff bases (e.g., 9a ).

  • Synthesis: Hydrazinolysis of ester intermediates achieves 95% yield for 7, with subsequent Schiff base formation yielding 64–75% .

Substituted Phenyl Derivatives ()

Compounds like N-{2-[(4-chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d) and N-{2-[(4-sulfamoylphenyl)carbamoyl]phenyl}furan-2-carboxamide (6a) modify the phenyl ring with chlorobenzyl or sulfamoyl groups.

  • Physicochemical Properties : Melting points vary (175–219°C), with sulfamoyl derivatives (6a–c) showing higher thermal stability .
  • Bioactivity : Sulfamoyl groups may enhance solubility and target interactions, relevant in antimicrobial or anticancer contexts .

Benzimidazole-Containing Analogues ()

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide () and N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide () integrate benzimidazole rings.

  • Pharmacokinetics : Higher molecular weights (~331 g/mol) and LogP values (3.7) suggest improved lipophilicity and blood-brain barrier penetration .

Thiourea Derivatives ()

N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide (7) and N-(diphenylcarbamothioyl)furan-2-carboxamide (9) feature thiourea linkages.

  • Spectroscopic Data : IR peaks at 1265–1249 cm⁻¹ confirm C=S bonds, critical for metal chelation and antioxidant activity .

Simplified Derivatives ()

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide lacks complex heterocycles, with a molecular weight of 217.22 g/mol.

Comparative Data Tables

Table 2. Spectroscopic and Physicochemical Properties

Compound (Reference) IR (C=S, cm⁻¹) Molecular Weight (g/mol) LogP
Thiourea derivative 7 1265 217.22 ~2.5
Benzimidazole derivative N/A 331.40 3.7

Biological Activity

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H9N5O2 and a molecular weight of 255.23 g/mol. Its unique structure features a tetrazole ring and a furan moiety , which are believed to contribute to its biological properties. The presence of the tetrazole ring facilitates interactions similar to carboxylic acids, enhancing its ability to bind to various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. In vitro evaluations indicate that derivatives of this compound can inhibit the growth of specific bacterial strains. For example, studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae .

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainMIC (µg/mL)
N-[2-(1H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amineS. aureus2
N-[2-(1H-tetrazol-1-yl)phenyl]benzamideK. pneumoniae4
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamideE. coli8

These findings suggest that the compound exhibits significant antibacterial activity, outperforming some conventional antibiotics like ciprofloxacin in certain cases .

Anticancer Activity

The anticancer potential of this compound has also been investigated through in vitro studies on various cancer cell lines, including melanoma (HTB-140), lung carcinoma (A549), and colon adenocarcinoma (Caco-2). Results indicated that while some derivatives showed cytotoxic effects on cancer cells, they remained non-cytotoxic to normal cells at concentrations below 100 µM .

The cytotoxicity results for selected compounds are presented in Table 2:

CompoundCancer Cell LineIC50 (µM)
Compound AHTB-140 (melanoma)>100
Compound BA549 (lung carcinoma)>100
Compound CCaco-2 (colon adenocarcinoma)>100

These results highlight the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells, an essential feature for therapeutic agents .

The mechanisms underlying the biological activity of this compound involve binding interactions with specific molecular targets. Molecular docking studies have suggested that the tetrazole ring enhances binding affinities towards enzymes involved in cancer progression and bacterial resistance mechanisms .

For instance, certain derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation, thereby contributing to their antimicrobial and anticancer effects .

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A study compared this compound with standard antibiotics against clinical isolates of S. epidermidis, revealing that it was significantly more effective than ciprofloxacin in inhibiting bacterial growth at low concentrations .
  • Cytotoxicity Assessment : In a comparative analysis with other tetrazole derivatives, it was found that compounds with similar structural features exhibited varying levels of cytotoxicity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key synthetic methodologies for N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the condensation of furan-2-carboxylic acid derivatives with a tetrazole-containing aniline precursor. A common approach includes:

  • Step 1 : Activation of furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • Step 2 : Coupling with 2-(1H-tetrazol-1-yl)aniline via amide bond formation under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
  • Step 3 : Purification via column chromatography and recrystallization. Key reaction parameters include temperature control (e.g., 60–80°C for coupling) and inert atmospheres to prevent hydrolysis .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (δ 6.3–8.1 ppm for furan and tetrazole rings) and carbonyl groups (δ ~165 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 282.08 (C₁₂H₉N₅O₂⁺).
  • Infrared Spectroscopy (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch of tetrazole) .

Q. What stability challenges arise under varying pH conditions?

Stability studies show:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the tetrazole ring, leading to decomposition.
  • Neutral to basic conditions (pH 7–9) : Improved stability, with <10% degradation over 72 hours. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for in vitro assays .

Q. What functional groups contribute to its pharmacological potential?

The tetrazole ring enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and π-π interactions, while the furan-carboxamide moiety improves solubility and membrane permeability. The aryl-tetrazole linkage is critical for modulating electronic properties .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Yield optimization strategies include:

  • Catalyst screening : Use of 4-dimethylaminopyridine (DMAP) to accelerate amide coupling (yield increase from 45% to 72%).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dialysis.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours at 100°C .

Q. What pharmacological mechanisms are hypothesized for this compound?

Computational docking studies suggest:

  • Anticancer activity : Inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase via competitive binding to the ATP pocket (docking score: -9.2 kcal/mol).
  • Antiviral potential : Interaction with viral DNA polymerase (e.g., monkeypox virus DPol) through hydrophobic contacts with the tetrazole ring .

Q. How can contradictory reports on biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 15 μM in EGFR inhibition) may arise from:

  • Assay variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or incubation times.
  • Stereochemical impurities : Chiral HPLC analysis (e.g., Chiralpak AD-H column) can isolate enantiomers for individual testing. Comparative studies using standardized protocols (e.g., NIH/NCATS guidelines) are recommended .

Q. How does this compound compare to structurally similar analogs?

Analog Structural Differences Activity Comparison
N-(2-(1H-imidazol-1-yl)phenyl)furan-2-carboxamideReplaces tetrazole with imidazoleLower EGFR affinity (IC₅₀: 18 μM)
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamideReplaces furan with thiopheneImproved solubility but reduced potency
Structure-activity relationship (SAR) studies highlight the necessity of the tetrazole-furan combination for balanced efficacy and pharmacokinetics .

Methodological Recommendations

  • Data Validation : Use triplicate experiments with positive/negative controls (e.g., gefitinib for EGFR assays).
  • Advanced Analytics : Employ LC-MS/MS for metabolite identification in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.